3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-18-8-7-15(13-17(18)21)19(23)22-14-20(9-11-25-12-10-20)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUPGQTWQJTKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-formyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, while nucleophilic substitution of the fluoro group can produce various substituted derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a fluorine atom and a methoxy group on the benzene ring, which can influence its biological activity and solubility. The presence of the phenyloxan moiety enhances its potential interactions with biological targets.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds similar to 3-fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, modifications in the benzamide structure can enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.
Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has shown that derivatives of benzamides can act against various bacterial strains, making them candidates for developing new antibiotics.
Pharmacology
Receptor Interaction Studies : 3-Fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide can be used to study receptor-ligand interactions in pharmacological research. Its ability to bind selectively to certain receptors makes it useful in elucidating the mechanisms of action for various drugs.
Drug Development : The compound serves as a lead structure for synthesizing new pharmaceuticals targeting specific diseases, particularly those involving inflammation and pain management.
Material Science
Polymer Synthesis : The unique chemical structure allows for its use as a building block in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Antimicrobial Properties | Showed effectiveness against multi-drug resistant bacterial strains. |
| Study C | Receptor Interaction | Identified binding affinity to specific G-protein coupled receptors, suggesting therapeutic potential. |
Mechanism of Action
The mechanism of action of 3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The fluoro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the benzamide core can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key benzamide analogs and their distinguishing features:
Key Observations
Substituent Effects on Activity: Fluorine and Methoxy Groups: The 3-fluoro and 4-methoxy groups in the target compound may enhance lipophilicity and metabolic stability compared to chloro (e.g., 4-chloro analog in ) or nitro (e.g., 4-nitro in ) substituents, which could increase reactivity or toxicity. Heterocyclic Moieties: The phenyloxane group in the target compound contrasts with the 1,3,4-oxadiazole in LMM5 or benzoxazole in .
Pharmacological Profiles: LMM5 and LMM11 (from ) were tested against fungal strains, with diluents like DMSO and Pluronic F-127 used for solubility. The target compound’s phenyloxane group might alter solubility or membrane permeability compared to these analogs. Compounds with hydroxamic acid groups (e.g., in ) exhibit antioxidant properties via DPPH radical scavenging.
Toxicity and Stability: The carcinogenicity studies in on aminoazo dyes highlight the importance of substituent positioning (e.g., methyl groups on aromatic rings affecting carcinogenic activity).
Biological Activity
3-Fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of 3-fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is primarily attributed to its interactions with specific enzymatic pathways and cellular mechanisms:
- Protein Kinase Modulation : This compound has been shown to modulate protein kinase activity, which is crucial for regulating cellular proliferation and apoptosis. Such modulation can lead to therapeutic effects in cancer treatment by inhibiting tumor growth through the induction of apoptosis in cancer cells .
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound exhibited low micromolar GI50 values, indicating potent growth inhibition .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways, although detailed studies are still required to elucidate these mechanisms.
Biological Activity Data
| Activity Type | Effect | Cell Lines/Models | IC50 Values |
|---|---|---|---|
| Anticancer | Growth inhibition | MDA-MB-468 (Breast), HT29 (Colon) | < 1 µM |
| Protein Kinase Inhibition | Modulation of signaling pathways | Various cancer cell lines | Not specified |
| Anti-inflammatory | Cytokine inhibition | In vitro models | Not specified |
Case Study 1: Antitumor Efficacy
A study investigated the effects of 3-fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide on human breast cancer cell lines (MDA-MB-468 and MCF-7). Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found that treatment with this benzamide derivative led to alterations in the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation. This disruption resulted in increased apoptosis rates in treated cells compared to controls .
Q & A
Q. Q1. What are the optimal synthetic routes for 3-fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this benzamide derivative typically involves multi-step reactions, starting with the preparation of the phenyloxane core followed by coupling with fluorinated benzamide precursors. Key steps include:
- Nucleophilic substitution for introducing the methoxy group at the 4-position of the benzamide .
- Buchwald-Hartwig amination or reductive amination for linking the phenyloxane moiety to the benzamide backbone .
- Fluorination using reagents like Selectfluor or DAST to introduce the 3-fluoro substituent .
Q. Q2. How can structural characterization be performed to confirm the identity of the compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is required:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C4, fluorophenyl integration) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (C₂₀H₂₁FNO₃).
- X-ray crystallography : Resolve stereochemistry of the phenyloxane ring and benzamide linkage .
- IR spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Example Workflow:
Dissolve 5 mg in deuterated DMSO for NMR.
Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. Q3. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Enzyme Inhibition Assays :
- Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to kinases or proteases .
- Example: Measure IC₅₀ values against COX-2 using a fluorogenic substrate (e.g., DCFH-DA) .
- Cellular Uptake Studies :
- Radiolabel the compound with ¹⁸F for PET imaging to track localization in cancer cell lines .
- Compare uptake in wild-type vs. ABC transporter-deficient cells to assess efflux mechanisms .
Q. Q4. How can contradictions in reported synthetic yields or biological activities be resolved?
Methodological Answer:
- Reproducibility Analysis :
- Meta-Analysis of Biological Data :
- Normalize IC₅₀ values to cell line-specific parameters (e.g., doubling time, receptor density) .
- Validate assays with positive controls (e.g., known kinase inhibitors).
Example Workflow:
Replicate synthesis under controlled conditions (e.g., glovebox for moisture-sensitive steps).
Q. Q5. What safety protocols are critical when handling this compound, given its structural analogs’ mutagenicity?
Methodological Answer:
Q. Q6. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Computational Modeling :
- Use molecular docking (AutoDock Vina) to predict interactions with target proteins .
- Perform QSAR analysis to correlate substituent electronegativity (e.g., fluoro vs. chloro) with activity .
- Synthetic Modifications :
- Replace the phenyloxane ring with morpholine or piperazine derivatives to enhance solubility .
- Introduce electron-withdrawing groups (e.g., nitro) at C3 to improve target affinity .
Example SAR Findings:
- 3-Fluoro substituent : Critical for COX-2 inhibition (removal reduces activity 10-fold) .
- Phenyloxane ring : Hydrophobic interactions with enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
